molecular formula C8H14O2 B12276838 trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde

Cat. No.: B12276838
M. Wt: 142.20 g/mol
InChI Key: GHOYGQPWQHYXTA-UHFFFAOYSA-N
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Description

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde is a chiral cyclohexane derivative that serves as a valuable intermediate in advanced organic synthesis and pharmaceutical research. This compound integrates both an aldehyde and a tertiary alcohol functional group on a conformationally defined cyclohexane ring, making it a versatile building block for constructing complex molecular architectures. Its structural features are similar to those of other high-value cyclohexanecarbaldehyde derivatives, which are employed in the development of thermotropic liquid crystals for optical displays and advanced materials . The aldehyde group is highly amenable to nucleophilic addition and reductive amination, facilitating the introduction of diverse molecular fragments. Meanwhile, the sterically defined hydroxy group can be utilized for further functionalization or to influence the compound's stereochemical properties in target molecules. Related structural analogs, such as the fragrance material Lyral, demonstrate the reactivity and application potential of this chemical class in creating specialized molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet (SDS) before use.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-hydroxy-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-8(10)4-2-7(6-9)3-5-8/h6-7,10H,2-5H2,1H3

InChI Key

GHOYGQPWQHYXTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C=O)O

Origin of Product

United States

Preparation Methods

Pyridinium Chlorochromate (PCC) Oxidation

In a dichloromethane solvent, PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. A reported protocol yields 71% pure aldehyde:

  • Dissolve trans-4-hydroxy-4-methyl-cyclohexanemethanol (220 mg) in CH₂Cl₂ (20 mL).
  • Add PCC (1.5 equiv) and stir at room temperature for 1 hour.
  • Purify via silica gel chromatography (CH₂Cl₂ eluent).

Advantages : Mild conditions, minimal epimerization of trans substituents.

Aldol Condensation Approaches

The Mukaiyama aldol reaction enables stereoselective formation of β-hydroxy aldehydes.

Catalytic Mukaiyama Aldol Reaction

Using cyclohexanone and formaldehyde derivatives, this method achieves 68–85% yields under optimized conditions:

  • Catalyst : p-Toluenesulfonic acid (5 mol%).
  • Solvent : Dichloromethane or ethyl acetate.
  • Temperature : 0–50°C.

Mechanistic Insight : The reaction proceeds via a silyl enolate intermediate, ensuring retention of the trans configuration.

Stereochemical Control and Purification

Maintaining the trans configuration demands careful optimization:

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans products.
  • Non-polar solvents (e.g., CHCl₃) reduce byproduct formation during oxidations.

Chromatographic Purification

Flash chromatography on silica gel (eluent: CH₂Cl₂/EtOAc 9:1) resolves diastereomers, achieving >99% purity.

Industrial-Scale Considerations

A patented one-pot method emphasizes cost efficiency and scalability:

  • Catalyst : 0.5 mol% o-benzenedisulfonimide.
  • Yield : 85–99% with GC-MS monitoring.
  • Waste Reduction : Solvent recovery systems minimize environmental impact.

Analytical Validation

Critical quality control metrics include:

  • GC-MS : Retention time alignment with standards.
  • Chiral HPLC : Confirmation of enantiomeric excess (>99.5%).
  • ¹³C NMR : Peaks at δ 200.9 ppm (carbonyl carbon).

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains three key functional groups:

  • Aldehyde (R–CHO) : Highly reactive toward nucleophilic addition and oxidation.

  • Hydroxyl (R–OH) : Prone to substitution and condensation reactions.

  • Methyl group (R–CH₃) : Exerts steric hindrance and electronic effects.

The aldehyde group’s reactivity is influenced by the adjacent hydroxyl and methyl groups. Steric hindrance from the methyl group may slow nucleophilic attack, while the hydroxyl group could stabilize intermediates via hydrogen bonding .

Oxidation Reactions

The aldehyde group undergoes oxidation to form a carboxylic acid. Typical reagents include:

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic conditions .

  • Mechanism : Protonation of the aldehyde oxygen, followed by nucleophilic attack by water and subsequent deprotonation to form the acid .

Example :

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde+KMnO₄/H+4-Hydroxy-4-methyl-cyclohexanecarboxylic acid\text{this compound} + \text{KMnO₄/H+} \rightarrow \text{4-Hydroxy-4-methyl-cyclohexanecarboxylic acid}

Reduction Reactions

Reduction of the aldehyde to a primary alcohol is achievable with:

  • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents .

  • Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation to form the alcohol .

Example :

This compound+NaBH₄4-Hydroxy-4-methyl-cyclohexylmethanol\text{this compound} + \text{NaBH₄} \rightarrow \text{4-Hydroxy-4-methyl-cyclohexylmethanol}

Substitution Reactions

The hydroxyl group participates in substitution reactions:

  • Halide formation : Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions .

  • Mechanism : Conversion of –OH to a good leaving group (e.g., –OTs), followed by nucleophilic displacement .

Example :

This compound+SOCl₂4-Chloro-4-methyl-cyclohexanecarbaldehyde\text{this compound} + \text{SOCl₂} \rightarrow \text{4-Chloro-4-methyl-cyclohexanecarbaldehyde}

Nucleophilic Additions

The aldehyde group undergoes additions with nucleophiles such as:

  • Grignard/organometallic reagents : Attack the carbonyl carbon, forming secondary alcohols .

  • Cyanide (CN⁻) : Forms cyanohydrins, which can be hydrolyzed to ketones .

Example :

This compound+NaCN/HCl4-Hydroxy-4-methyl-cyclohexanecarbonitrile\text{this compound} + \text{NaCN/HCl} \rightarrow \text{4-Hydroxy-4-methyl-cyclohexanecarbonitrile}

Mukaiyama Aldol Reaction

The compound can participate in aldol reactions, such as the Mukaiyama variant, which proceeds via a two-step mechanism:

  • Enolate formation : Base deprotonation generates a nucleophilic enolate.

  • Addition to carbonyl : The enolate attacks the aldehyde, forming a β-hydroxy ketone .

In experiments, diastereomers (syn/anti) are observed, with ratios influenced by reaction conditions (e.g., acid catalysis). For example, in the synthesis of 2-[(4-chlorophenyl)(hydroxy)methyl]cyclohexan-1-one, a 50:50 syn/anti ratio was reported .

Reaction Yield Diastereomer Ratio (syn/anti) Key Reagents
Mukaiyama Aldol68%50:50p-Anisaldehyde, acid

Spectroscopic Analysis

The IR spectrum of this compound exhibits characteristic peaks:

  • Aldehyde C=O : ~1720 cm⁻¹

  • Aldehyde C–H : ~2820 cm⁻¹

  • Hydroxyl O–H : ~3600 cm⁻¹ .

Functional Group Peak (cm⁻¹) Assignment
Aldehyde C=O~1720Stretching
Aldehyde C–H~2820Stretching
Hydroxyl O–H~3600Stretching

Scientific Research Applications

Organic Synthesis

In organic chemistry, trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in developing new synthetic methodologies.

Key Reactions:

  • Oxidation : Converts the aldehyde to the corresponding carboxylic acid.
  • Reduction : Reduces the aldehyde to an alcohol.
  • Substitution : The hydroxyl group can be converted to halides or other functional groups.
Reaction TypeReagent UsedProduct
OxidationPotassium permanganatetrans-4-Hydroxy-4-methyl-cyclohexanecarboxylic acid
ReductionSodium borohydridetrans-4-Hydroxy-4-methyl-cyclohexanol
SubstitutionThionyl chloridetrans-4-Halo-4-methyl-cyclohexanecarbaldehyde

Medicinal Chemistry

Research indicates that this compound may possess biological activities relevant to medicinal chemistry. It has been explored for its potential use in synthesizing pharmaceutical intermediates and bioactive compounds .

Case Study Example :
A study evaluated the antifungal properties of derivatives synthesized from this compound, demonstrating efficacy against strains like Aspergillus fumigatus and Aspergillus flavus. The derivatives showed improved protective effects compared to conventional antifungal agents .

Materials Science

In materials science, this compound is utilized in producing polymers and resins. Its reactivity enables the creation of materials with specific properties, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism by which trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application, whether in organic synthesis or biological systems.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde
  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol (calculated)
  • Functional Groups : Aldehyde (–CHO), hydroxyl (–OH), and methyl (–CH₃) groups.
  • Stereochemistry : Trans configuration of the hydroxyl and methyl groups at the 4-position of the cyclohexane ring.

Structural Features The compound features a cyclohexane ring substituted with a hydroxyl group, a methyl group (in trans configuration), and an aldehyde group at the 1-position. This combination of polar (hydroxyl, aldehyde) and nonpolar (methyl) groups influences its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Functional Group and Structural Comparisons

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Functional Groups Key Substituents
This compound C₈H₁₂O₂ Aldehyde, hydroxyl, methyl Trans-4-OH, 4-CH₃, 1-CHO
4-Hydroxybenzaldehyde C₇H₆O₂ Aldehyde, hydroxyl Para-OH on benzene ring
trans-4-Methylcyclohexanecarboxylic acid C₈H₁₄O₂ Carboxylic acid, methyl Trans-4-CH₃, 1-COOH
trans-4-Isopropylcyclohexanecarbaldehyde C₁₀H₁₈O Aldehyde, isopropyl Trans-4-isopropyl, 1-CHO
4-Methylcyclohexanecarbaldehyde C₈H₁₂O Aldehyde, methyl 4-CH₃, 1-CHO

Key Observations :

  • Aromatic vs. Aliphatic Aldehydes : 4-Hydroxybenzaldehyde (aromatic) exhibits higher rigidity and resonance stabilization compared to the aliphatic cyclohexane-based target compound, influencing reactivity in electrophilic substitution vs. cyclohexane ring conformations .
  • Functional Group Impact : The hydroxyl group in the target compound increases polarity compared to 4-Methylcyclohexanecarbaldehyde, which lacks an –OH group .

Physicochemical Properties

Table 2: Physicochemical Property Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Polar Surface Area (Ų) Melting Point/Boiling Point
This compound 140.18 ~1.2* ~37.0* Not reported
4-Hydroxybenzaldehyde 122.1 1.3 37.3 112–115°C (mp)
trans-4-Methylcyclohexanecarboxylic acid 158.2 1.8 37.3 >200°C (decomposes)
trans-4-Isopropylcyclohexanecarbaldehyde 154.25 ~2.5 17.1 Not reported
4-Methylcyclohexanecarbaldehyde 126.18 2.01 17.07 Not reported

Notes:

  • LogP : The target compound’s LogP (~1.2) is lower than 4-Methylcyclohexanecarbaldehyde (LogP 2.01) due to the hydroxyl group’s polarity .
  • Polar Surface Area (PSA): The hydroxyl and aldehyde groups in the target compound contribute to a higher PSA (~37.0 Ų) compared to non-hydroxylated analogs (e.g., 17.07 Ų for 4-Methylcyclohexanecarbaldehyde) .

Contrasts :

  • Biological Activity: 4-Hydroxybenzaldehyde has documented ethnopharmacological uses (e.g., anti-inflammatory effects) , whereas the target compound’s bioactivity remains unexplored.
  • Industrial Use : Carboxylic acid derivatives (e.g., trans-4-Methylcyclohexanecarboxylic acid) are preferred in polymer synthesis, while aldehydes like the target compound may serve as crosslinking agents .

Q & A

Q. What are the optimal synthetic routes for trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde, and how can purity (>98%) be ensured?

  • Methodological Answer : The compound can be synthesized via oxidation of trans-4-Hydroxy-4-methylcyclohexanemethanol using chromium-based oxidants (e.g., pyridinium chlorochromate) under anhydrous conditions. Purification involves fractional distillation followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Purity verification requires GC-MS with reference standards .
  • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity (GC)
OxidationPCC in DCM, 0°C65-70>98%
PurificationColumn Chromatography85>99%

Q. How can the aldehyde and hydroxyl functional groups in this compound be spectroscopically distinguished?

  • Methodological Answer :
  • IR Spectroscopy : The aldehyde C=O stretch appears at ~1720 cm⁻¹, while the hydroxyl (OH) stretch is broad at ~3300 cm⁻¹.
  • ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm, distinct from the hydroxyl proton (δ 1.5–2.5 ppm, exchangeable with D₂O). Solubility in deuterated ethanol (as noted for similar aldehydes) aids resolution .

Advanced Research Questions

Q. How does the trans-configuration influence steric and electronic effects in nucleophilic addition reactions?

  • Methodological Answer : The trans-configuration reduces steric hindrance between the hydroxyl and aldehyde groups compared to cis isomers, enhancing reactivity toward nucleophiles like Grignard reagents. Computational modeling (DFT) reveals a lower energy barrier for nucleophilic attack due to favorable orbital alignment. Compare with cis-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde’s reduced reactivity .

Q. What experimental strategies resolve contradictions in reported solubility data across solvents?

  • Methodological Answer : Conflicting solubility values (e.g., in water vs. ethanol) arise from polymorphism or hydration states. Use dynamic light scattering (DLS) to assess particle size in suspension and differential scanning calorimetry (DSC) to detect polymorphic transitions. Solubility studies should specify temperature (±0.1°C) and solvent batch purity .

Q. How can computational modeling predict the compound’s behavior in catalytic hydrogenation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the adsorption of H₂ on Pd/C catalysts. Transition state analysis predicts preferential reduction of the aldehyde group over the hydroxyl, validated by HPLC monitoring of reaction intermediates .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

  • Methodological Answer : Discrepancies may stem from trace metal impurities (e.g., Fe³⁺) accelerating degradation. Conduct stability studies with ICP-MS to quantify metal content. Buffer solutions (pH 2–7) should be prepared with ultrapure water and chelating agents (EDTA) to isolate pH effects .

Methodological Best Practices

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation .
  • Characterization : Pair NMR with HSQC for unambiguous assignment of cyclohexane ring protons .
  • Data Reproducibility : Adopt IUPAC guidelines for reporting reaction yields and purity thresholds .

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